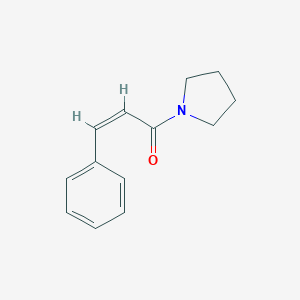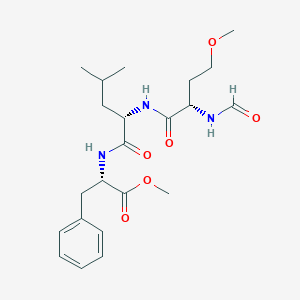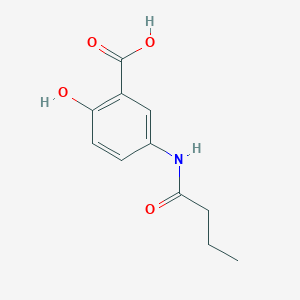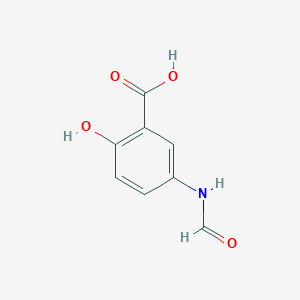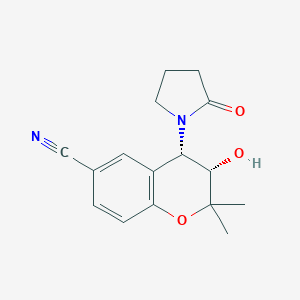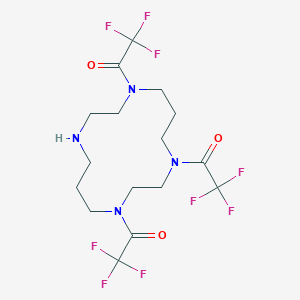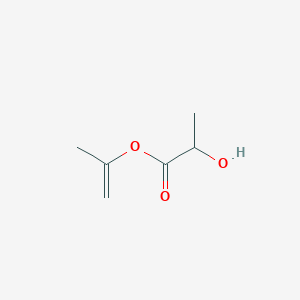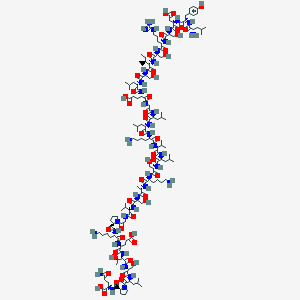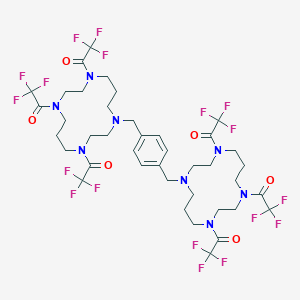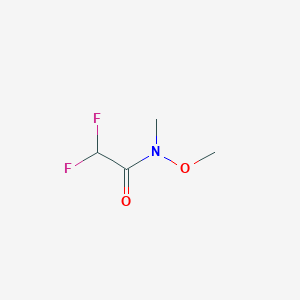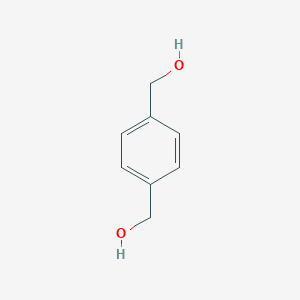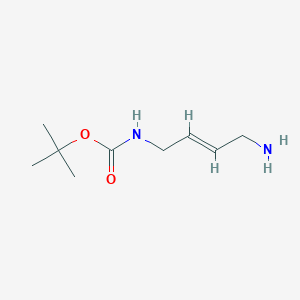
tert-Butyl (4-aminobut-2-en-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (4-aminobut-2-en-1-yl)carbamate” is a chemical compound with the molecular formula C9H18N2O2 . It is also known by other names such as “tert-Butyl (E)- (4-aminobut-2-en-1-yl)carbamate”, “tert-butyl N- (4-aminobut-2-en-1-yl)carbamate”, and "Carbamic acid, [ (2E)-4-amino-2-butenyl]-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The InChI code for “tert-Butyl (4-aminobut-2-en-1-yl)carbamate” is 1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7,10H2,1-3H3,(H,11,12)/b5-4+ . The Canonical SMILES structure is CC(C)(C)OC(=O)NCC=CCN and the Isomeric SMILES structure is CC(C)(C)OC(=O)NC/C=C/CN .
Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (4-aminobut-2-en-1-yl)carbamate” is 186.25 g/mol . It has a XLogP3-AA value of 0.3, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds .
Aplicaciones Científicas De Investigación
Environmental Fate and Biodegradation
Synthetic Phenolic Antioxidants (SPAs), including related compounds like tert-butylphenol derivatives, have been extensively studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds are utilized in various industrial applications to retard oxidative reactions and enhance product shelf life. Research highlights the detection of SPAs in multiple environmental matrices and the importance of understanding their environmental behavior and toxicity effects for future mitigation and pollution control strategies (Runzeng Liu & S. Mabury, 2020).
Microbial Degradation
Studies on the microbial degradation of fuel oxygenates such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in soil and groundwater have shown that microorganisms can aerobically degrade these compounds using them as carbon and energy sources. This research provides insight into the aerobic biodegradation pathways and identifies the enzymes involved, highlighting the potential for bioremediation strategies in treating water contaminated with tert-butyl derivatives (S. Thornton et al., 2020).
Applications in Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, have been recognized for their role in the stereoselective synthesis of amines and N-heterocycles, providing a pathway to diverse piperidines, pyrrolidines, and azetidines. This area of research underscores the importance of tert-butyl groups in facilitating stereoselective chemical syntheses, which could be indirectly relevant to the utilization of tert-butyl (4-aminobut-2-en-1-yl)carbamate in similar synthetic applications (R. Philip et al., 2020).
Environmental Toxicology
The environmental occurrence and toxicological impacts of compounds like 2,4-Di-Tert-Butylphenol and its analogs, which share structural similarities with tert-butyl carbamates, have been thoroughly reviewed. These studies offer insights into the potential environmental and health risks associated with tert-butyl-containing compounds, underscoring the need for future research on their safe use and disposal (Fuqiang Zhao et al., 2020).
Propiedades
IUPAC Name |
tert-butyl N-[(E)-4-aminobut-2-enyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7,10H2,1-3H3,(H,11,12)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNIUPOJWUXWMX-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-aminobut-2-en-1-yl)carbamate | |
CAS RN |
146394-99-2 |
Source


|
| Record name | tert-butyl N-(4-aminobut-2-en-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

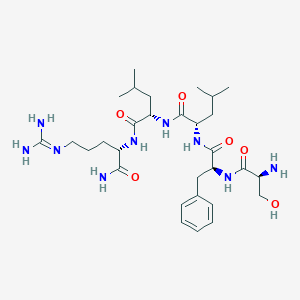
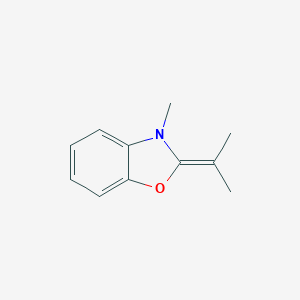
![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)
